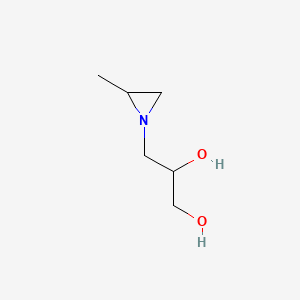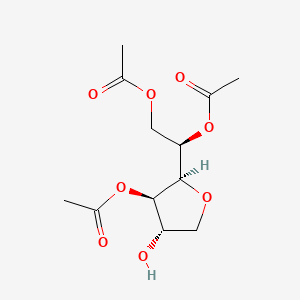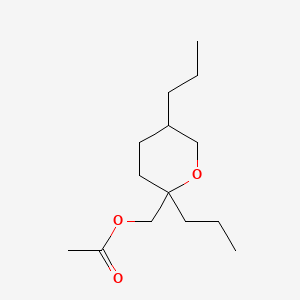
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate is an organic compound with the molecular formula C14H26O3 It belongs to the class of tetrahydropyrans, which are six-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dipropyl-2H-pyran with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as distillation and chromatography are often employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-methyl-2H-pyran: A simpler analog with a single methyl group.
Tetrahydro-2,5-dimethyl-2H-pyran: Contains two methyl groups instead of propyl groups.
Tetrahydro-2,5-dipropyl-2H-pyran: Lacks the acetate group.
Uniqueness
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate is unique due to the presence of both propyl groups and the acetate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
85392-32-1 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
(2,5-dipropyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C14H26O3/c1-4-6-13-7-9-14(8-5-2,17-10-13)11-16-12(3)15/h13H,4-11H2,1-3H3 |
InChI Key |
QQIKHZTWSFHSGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(OC1)(CCC)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


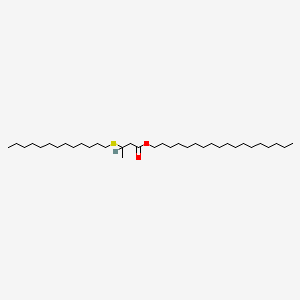
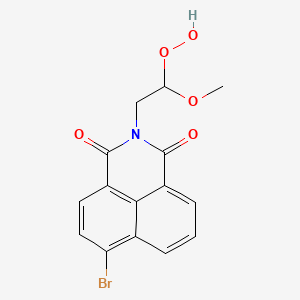
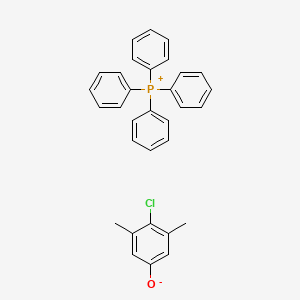
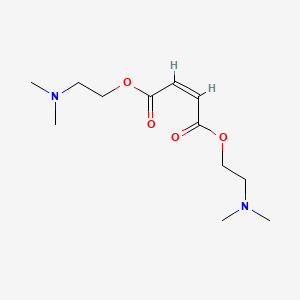
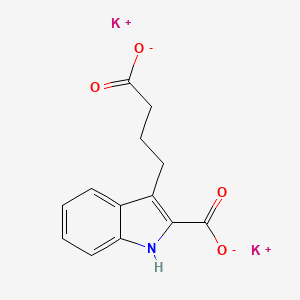
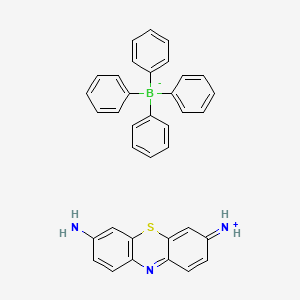
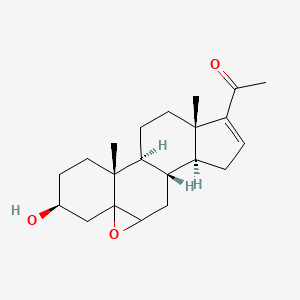
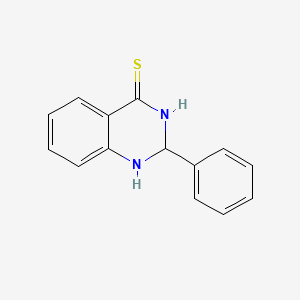
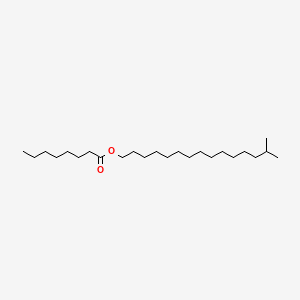
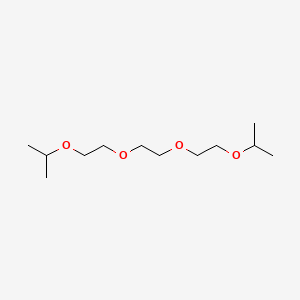
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
